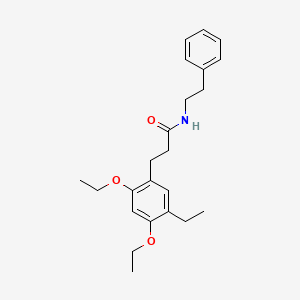
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide group attached to a phenyl ring substituted with ethyl and diethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the substituted phenyl ring: The starting material, 2,4-diethoxy-5-ethylbenzene, can be synthesized through the alkylation of 2,4-diethoxybenzene with ethyl bromide in the presence of a strong base like potassium tert-butoxide.
Amidation reaction: The substituted phenyl ring can then be reacted with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
N-alkylation: The final step involves the N-alkylation of the amide with 2-phenylethyl bromide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethyl and diethoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide: Similar structure but with methoxy groups instead of ethoxy groups.
3-(2,4-Diethoxy-5-methylphenyl)-N-(2-phenylethyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The unique combination of ethyl and diethoxy substituents on the phenyl ring, along with the propanamide and phenylethyl groups, gives 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide distinct chemical and physical properties. These properties may result in unique reactivity, biological activity, or material characteristics compared to similar compounds.
Properties
CAS No. |
85146-31-2 |
|---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(2,4-diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H31NO3/c1-4-19-16-20(22(27-6-3)17-21(19)26-5-2)12-13-23(25)24-15-14-18-10-8-7-9-11-18/h7-11,16-17H,4-6,12-15H2,1-3H3,(H,24,25) |
InChI Key |
RNRODKBEDTVWCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)OCC)CCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















